
1-(4-chloropyridin-2-yl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloropyridin-2-yl)-N-ethylethanamine, also known as 4-CEC, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects similar to amphetamines. 4-CEC has gained popularity in the research community due to its potential application in studying the central nervous system and its effects on behavior.
Applications De Recherche Scientifique
Pharmacology: Anti-Fibrosis Agents
1-(4-chloropyridin-2-yl)-N-ethylethanamine: has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells and have shown potential as novel anti-fibrotic drugs. The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests their utility in treating fibrotic diseases.
Medicinal Chemistry: Tuberculosis Treatment
In medicinal chemistry, derivatives of this compound have been designed and synthesized for their anti-tubercular activity . These derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as potent anti-tubercular agents. The development of these compounds could lead to new treatments for tuberculosis, especially in cases resistant to conventional drugs.
Biochemistry: Enzyme Inhibition Studies
The compound has been used in biochemical research as a tool for studying enzyme inhibition . Its derivatives act as acetylcholinesterase inhibitors, leading to the accumulation of acetylcholine and the death of insects. This property is crucial for understanding the mechanisms of enzyme action and for developing new insecticides.
Agriculture: Pesticide Development
In the agricultural sector, 1-(4-chloropyridin-2-yl)-N-ethylethanamine and its derivatives have been explored for their use as pesticides . The compound’s high insecticidal activity on a broad range of pests makes it a valuable asset for crop protection, contributing to the management of pest populations and ensuring food security.
Material Science: Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various materials with potential applications in material science . Its derivatives can be used to create new materials with unique properties, which can be applied in the development of advanced technologies and innovative products.
Analytical Methods: Chemical Analysis
Derivatives of 1-(4-chloropyridin-2-yl)-N-ethylethanamine are used in analytical chemistry for the determination of chemical composition and purity . They serve as standards and reagents in various analytical methods, aiding in the accurate analysis of chemical substances.
Mécanisme D'action
Target of Action
A structurally similar compound, ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate, has been found to interact withNitric oxide synthase, inducible . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a crucial cellular signaling molecule involved in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-(4-chloropyridin-2-yl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-11-7(2)9-6-8(10)4-5-12-9/h4-7,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHMMCGBCOZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

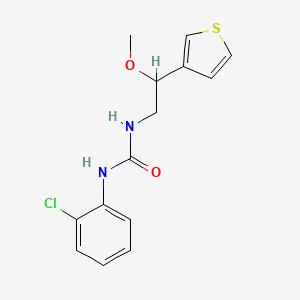





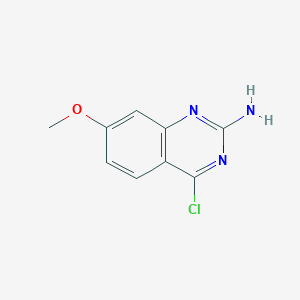
![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)
![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)
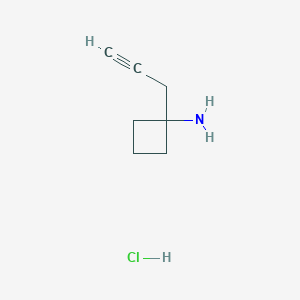
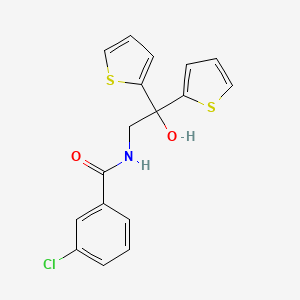
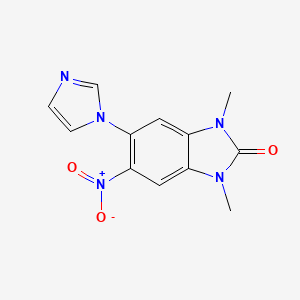
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)